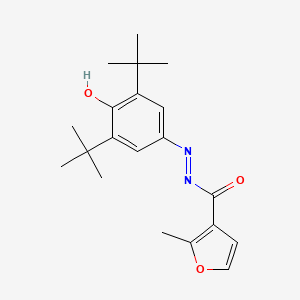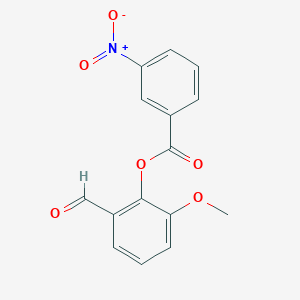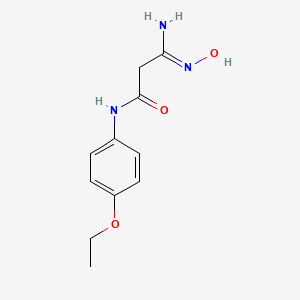
3-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the acrylamide family and has been extensively studied for its biochemical and physiological effects, mechanism of action, and future directions.
作用機序
The mechanism of action of 3-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and microbial infections. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. It also inhibits the activity of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to have anti-microbial properties against various bacterial and fungal strains. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 3-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-microbial properties. It also has a well-defined mechanism of action, which makes it a valuable tool for studying various signaling pathways and enzymes. However, its limitations include its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of 3-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide. One potential direction is the development of more potent derivatives of this compound with improved solubility and selectivity. Another direction is the investigation of its potential use in the treatment of other neurodegenerative disorders besides Alzheimer's disease. Additionally, its potential use as a therapeutic agent for other inflammatory and infectious diseases warrants further investigation.
合成法
The synthesis of 3-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 3-(4-methylphenyl)acryloyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
3-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-14-7-9-15(10-8-14)11-12-18(22)21-19-20-17(13-23-19)16-5-3-2-4-6-16/h2-13H,1H3,(H,20,21,22)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHADSNYAGMSCEH-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5738002.png)





![(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5738026.png)

![methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5738041.png)
![4-ethyl-5-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5738043.png)
![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5738052.png)

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)
